1-(4-(Aminomethyl)-3-fluorophenyl)ethanone
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Overview
Description
1-(4-(Aminomethyl)-3-fluorophenyl)ethanone is an organic compound that features a fluorine atom, an aminomethyl group, and an ethanone moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)-3-fluorophenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(aminomethyl)-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-(Aminomethyl)-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Aminomethyl)phenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-(Aminomethyl)-3-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
1-(4-(Aminomethyl)-3-methylphenyl)ethanone: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.
Uniqueness
1-(4-(Aminomethyl)-3-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
1-[4-(aminomethyl)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,5,11H2,1H3 |
InChI Key |
AOWXZXOSSIDLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
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